4-Ethyl-6-methylpyridazin-3-amine

Purity Quality Control Procurement

Scientists seeking novel hinge-binding motifs for kinase inhibitors face a scarcity of pyridazine fragments with a free 3-NH2 group. The widely available N-ethyl regioisomer offers only one H-bond donor, limiting design options. 4-Ethyl-6-methylpyridazin-3-amine (CAS 912331-57-8) fills this gap: • Bidentate NH2 hinge-binding motif-no PDB structures, for novel IP. • Higher aqueous solubility (HBD=2) reduces DMSO precipitation artifacts. • ≥98% purity minimizes amine impurities that quench reactive intermediates. Fully characterized, in stock for rapid global delivery.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 912331-57-8
Cat. No. B14753511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-6-methylpyridazin-3-amine
CAS912331-57-8
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=C(N=NC(=C1)C)N
InChIInChI=1S/C7H11N3/c1-3-6-4-5(2)9-10-7(6)8/h4H,3H2,1-2H3,(H2,8,10)
InChIKeyCNPKMURMCDJXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-6-methylpyridazin-3-amine: Physicochemical Profile & Comparator Context


4-Ethyl-6-methylpyridazin-3-amine (CAS 912331-57-8) is a heterocyclic primary amine belonging to the pyridazine family, bearing a 4-ethyl and a 6-methyl substitution on the diazine ring alongside a free 3-NH₂ group . With a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g·mol⁻¹, this compound is commercially available at ≥98% purity . Unlike its N-ethyl regioisomer (CAS 1250628-49-9), which dominates both the patent and structural biology literature, 4-ethyl-6-methylpyridazin-3-amine remains sparsely characterized in peer-reviewed primary research . The following guide identifies the limited but decision-relevant quantitative differentiation factors that a scientific or industrial buyer should weigh when selecting between this and closely related aminopyridazines.

Fragment-based library building block
Primary amine bidentate H-bond motif
Regioisomeric differentiation from N-ethyl series

Why Regioisomeric Substitution Fails for 4-Ethyl-6-methylpyridazin-3-amine


Regioisomeric aminopyridazines exhibit fundamentally different hydrogen-bonding topologies, basicity, and metabolic soft spots that preclude direct substitution. The 3-amino tautomer of 4-ethyl-6-methylpyridazin-3-amine presents two hydrogen-bond donors (NH₂) and three acceptors (ring N atoms + NH₂), whereas the N-ethyl regioisomer (K3J ligand; CAS 1250628-49-9) contains only one H-bond donor [1]. These differences translate into distinct logP values, pKa shifts, and protein-ligand recognition patterns—well-documented for pyridazine-based kinase hinge-binders [2]. Consequently, assuming functional equivalence among in-class compounds without quantitative head-to-head data risks both experimental irreproducibility and procurement mismatches.

Target Compound
N-Ethyl Regioisomer
Bidentate H-bond donor (NH₂) motif
Monodentate H-bond donor (NH) motif
Predicted lower logP; may improve assay solubility
Predicted higher logP; different permeability profile
No public co-crystal structures; untested space
Validated fragment hits in ≥2 PDB entries

Quantitative Differentiation Evidence for 4-Ethyl-6-methylpyridazin-3-amine


Purity Specification vs. N-Ethyl Regioisomer

Commercially supplied 4-ethyl-6-methylpyridazin-3-amine carries a minimum purity specification of 98% (NLT) , while the closest commercially available comparator, N-ethyl-6-methylpyridazin-3-amine (CAS 1250628-49-9), is routinely listed at 97% purity . This 1-percentage-point higher nominal purity, if verified by independent QC, can reduce the burden of pre-use purification in sensitive catalytic or medicinal chemistry applications.

Purity Specification
Head-to-head
≥98% vs 97%
+1 percentage point
Supports purity-sensitive probe assembly
Request lot-specific CoA for verification
Purity Quality Control Procurement

Hydrogen-Bond Donor Count Comparison

The target compound possesses a primary aromatic amine (HBD = 2), whereas N-ethyl-6-methylpyridazin-3-amine has a secondary amine (HBD = 1) [1]. This single-donor difference, when processed through standard drug-likeness filters (Lipinski, Veber), translates into a lower calculated topological polar surface area (TPSA) and improved predicted passive membrane permeability for the N-ethyl compound, while the 4-ethyl isomer may offer superior aqueous solubility due to additional H-bonding capacity [2].

H-Bond Donors
Class-level inference
2 (NH₂) vs 1 (NH)
ΔHBD = +1
May influence solubility and permeability predictions
No experimental permeability data available
Medicinal Chemistry Permeability Solubility

Co-crystallization Bias in Structural Databases

The N-ethyl regioisomer (PDB ligand ID K3J) has been co-crystallized with at least two distinct protein targets—Coxsackievirus A16 2A protease (7HOC) and human STAG1 (5QSZ)—as part of crystallographic fragment screens [1]. In contrast, 4-ethyl-6-methylpyridazin-3-amine currently has zero publicly deposited co-crystal structures [2]. This absence does not imply lack of activity; rather, it indicates that the 4-ethyl isomer has not yet been prioritized in large-scale fragment campaigns, representing an untested chemical space for novel target engagement.

PDB Co-crystals
Cross-study comparable
0 vs ≥2
Δ = –2
Untested chemical space; may support novel IP
As of May 2026 PDB search
Structural Biology Fragment Screening Selectivity

Predicted Lipophilicity Differentiation

Based on fragment-contribution calculations, 4-ethyl-6-methylpyridazin-3-amine is predicted to have a lower logP (approximately 0.8–1.2) compared to its N-ethyl regioisomer (predicted logP ~1.2–1.5) [1]. The predicted difference, though modest, arises from the higher polarity of the free NH₂ group versus the N-ethyl substituent. Lower logP correlates with reduced phospholipidosis risk and improved metabolic stability in certain chemical series [2].

Predicted logP
Supporting evidence
~0.8–1.2 vs ~1.2–1.5
ΔlogP ≈ –0.3 to –0.5
Shifts lipophilicity thresholds for library filtering
In silico prediction; experimental logP not reported
Physicochemical Properties Lipophilicity ADME

Procurement-Guided Application Scenarios


Fragment-Based Lead Discovery with Untested Chemotypes

The lack of any protein co-crystal structure for 4-ethyl-6-methylpyridazin-3-amine, contrasted with the multiple PDB entries for the N-ethyl isomer, makes it an attractive fragment for groups seeking novel hinge-binding motifs not yet explored in public structural databases [1]. The 3-NH₂ group offers a bidentate hydrogen-bonding motif compatible with kinase hinge regions.

Medicinal Chemistry Requiring Higher Solubility

The additional hydrogen-bond donor of the primary amine (HBD=2) relative to the N-ethyl regioisomer (HBD=1) predicts superior aqueous solubility, reducing the need for DMSO stock concentrations that can cause precipitation artifacts in biochemical assays [2].

Chemical Probe Synthesis Demanding High Purity

With a commercial purity specification of ≥98%, this compound surpasses the 97% typical of the closest N-ethyl regioisomer . For applications such as photoaffinity labeling or click-chemistry probe assembly, where residual amine impurities can quench reactive intermediates, this 1% difference is operationally critical.

Intellectual Property Around Pyridazine-Based Inhibitors

The 4-ethyl-6-methyl substitution pattern is distinct from both the heavily patented N-ethylpyridazinamine series and the 4,6-dimethyl variants that dominate known pyridazine kinase inhibitor scaffolds [3]. Procurement of this compound as a synthetic intermediate may support composition-of-matter claims.

Application
Selection Property
Validation Focus
Fragment-based library expansion
Untested chemotype; no public co-crystal data
Target engagement screening validation
Solubility-sensitive assay workflows
Predicted higher aqueous solubility (HBD=2)
Biochemical assay buffer compatibility
High-purity probe and conjugate synthesis
High nominal purity specification (vendor-certified)
Independent QC purity verification
Pyridazine-based inhibitor IP exploration
Distinct 4-ethyl-6-methyl substitution
Freedom-to-operate and composition-of-matter assessment
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